molecular formula C14H11ClF6N6O2 B3042859 N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide CAS No. 680214-90-8

N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide

Cat. No. B3042859
CAS RN: 680214-90-8
M. Wt: 444.72 g/mol
InChI Key: WQRYIHPVMZIUMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . The synthesis of such compounds can be complex and requires careful control of reaction conditions.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction . This allows for the determination of the three-dimensional arrangement of atoms in the molecule. Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of powerful thiophiles . These reactions can lead to the formation of various products, depending on the specific reactants and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds are described as accessible, stable, and powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . The properties of a specific compound will depend on its exact molecular structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds often involves their ability to activate substrates and subsequently stabilize partially developing negative charges . This can lead to various transformations, depending on the specific compound and conditions.

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. Some compounds are described as toxic , and care must be taken when handling and using these compounds.

properties

IUPAC Name

2-[5-[3,5-bis(trifluoromethyl)phenyl]tetrazol-2-yl]-N'-(2-chloroacetyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF6N6O2/c1-6(12(29)24-22-10(28)5-15)27-25-11(23-26-27)7-2-8(13(16,17)18)4-9(3-7)14(19,20)21/h2-4,6H,5H2,1H3,(H,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYIHPVMZIUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)CCl)N1N=C(N=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Reactant of Route 2
Reactant of Route 2
N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Reactant of Route 3
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N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Reactant of Route 4
Reactant of Route 4
N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Reactant of Route 5
Reactant of Route 5
N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide
Reactant of Route 6
Reactant of Route 6
N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide

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